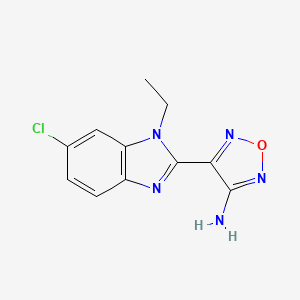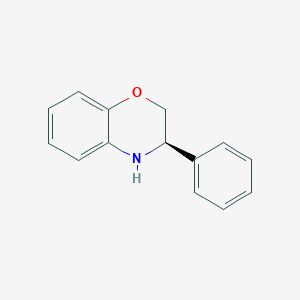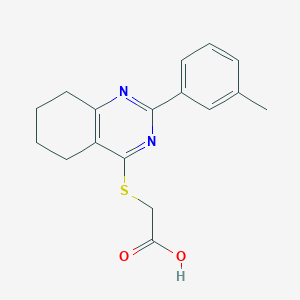
1-N-(4-fluoro-3-pyrrol-1-ylphenyl)-2-N,2-N-dimethylpyrrolidine-1,2-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-N-(4-fluoro-3-pyrrol-1-ylphenyl)-2-N,2-N-dimethylpyrrolidine-1,2-dicarboxamide, also known as JNJ-40411813, is a novel small molecule that has been synthesized for scientific research purposes. This compound belongs to the class of pyrrolidine carboxamide derivatives and has been found to have potential applications in various fields of biomedical research.
作用机制
The mechanism of action of 1-N-(4-fluoro-3-pyrrol-1-ylphenyl)-2-N,2-N-dimethylpyrrolidine-1,2-dicarboxamide involves its binding to specific molecular targets, including nicotinic acetylcholine receptors and various enzymes and signaling pathways. The binding of 1-N-(4-fluoro-3-pyrrol-1-ylphenyl)-2-N,2-N-dimethylpyrrolidine-1,2-dicarboxamide to these targets results in a modulation of their activity, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
1-N-(4-fluoro-3-pyrrol-1-ylphenyl)-2-N,2-N-dimethylpyrrolidine-1,2-dicarboxamide has been found to have various biochemical and physiological effects, depending on the target it binds to. In neuroscience, 1-N-(4-fluoro-3-pyrrol-1-ylphenyl)-2-N,2-N-dimethylpyrrolidine-1,2-dicarboxamide has been shown to enhance cognitive function and memory by modulating the activity of nicotinic acetylcholine receptors. In cancer research, 1-N-(4-fluoro-3-pyrrol-1-ylphenyl)-2-N,2-N-dimethylpyrrolidine-1,2-dicarboxamide has been found to inhibit the growth of cancer cells by targeting specific molecular pathways. In addition, 1-N-(4-fluoro-3-pyrrol-1-ylphenyl)-2-N,2-N-dimethylpyrrolidine-1,2-dicarboxamide has been shown to have anti-inflammatory and antioxidant effects, which may have potential applications in the treatment of various diseases.
实验室实验的优点和局限性
One of the advantages of 1-N-(4-fluoro-3-pyrrol-1-ylphenyl)-2-N,2-N-dimethylpyrrolidine-1,2-dicarboxamide for lab experiments is its high purity and stability, which allows for accurate and reproducible results. In addition, 1-N-(4-fluoro-3-pyrrol-1-ylphenyl)-2-N,2-N-dimethylpyrrolidine-1,2-dicarboxamide has been found to have a low toxicity profile, which makes it safe for use in in vitro and in vivo experiments. However, one of the limitations of 1-N-(4-fluoro-3-pyrrol-1-ylphenyl)-2-N,2-N-dimethylpyrrolidine-1,2-dicarboxamide is its high cost, which may limit its use in some research settings.
未来方向
There are several future directions for the research on 1-N-(4-fluoro-3-pyrrol-1-ylphenyl)-2-N,2-N-dimethylpyrrolidine-1,2-dicarboxamide. One of the potential applications of 1-N-(4-fluoro-3-pyrrol-1-ylphenyl)-2-N,2-N-dimethylpyrrolidine-1,2-dicarboxamide is in the development of new drugs for various diseases, including Alzheimer's disease, cancer, and inflammation. In addition, further studies are needed to elucidate the molecular targets and mechanisms of action of 1-N-(4-fluoro-3-pyrrol-1-ylphenyl)-2-N,2-N-dimethylpyrrolidine-1,2-dicarboxamide, which may lead to the discovery of new therapeutic targets. Finally, the synthesis process of 1-N-(4-fluoro-3-pyrrol-1-ylphenyl)-2-N,2-N-dimethylpyrrolidine-1,2-dicarboxamide can be further optimized to achieve higher yield and purity, which may reduce its cost and increase its availability for research purposes.
Conclusion:
In conclusion, 1-N-(4-fluoro-3-pyrrol-1-ylphenyl)-2-N,2-N-dimethylpyrrolidine-1,2-dicarboxamide is a novel small molecule that has potential applications in various fields of biomedical research. The synthesis of 1-N-(4-fluoro-3-pyrrol-1-ylphenyl)-2-N,2-N-dimethylpyrrolidine-1,2-dicarboxamide involves a multistep process that has been optimized to achieve high yield and purity of the compound. 1-N-(4-fluoro-3-pyrrol-1-ylphenyl)-2-N,2-N-dimethylpyrrolidine-1,2-dicarboxamide has been studied for its potential applications in neuroscience, cancer research, and drug discovery, and has been found to have various biochemical and physiological effects. Although 1-N-(4-fluoro-3-pyrrol-1-ylphenyl)-2-N,2-N-dimethylpyrrolidine-1,2-dicarboxamide has some limitations, its potential applications and future directions make it a promising candidate for further research.
合成方法
The synthesis of 1-N-(4-fluoro-3-pyrrol-1-ylphenyl)-2-N,2-N-dimethylpyrrolidine-1,2-dicarboxamide involves a multistep process that starts with the reaction of 4-fluoro-3-nitrobenzaldehyde with pyrrole in the presence of a base to form an intermediate compound. This intermediate is then reacted with a mixture of dimethylamine and formaldehyde to obtain the final product, 1-N-(4-fluoro-3-pyrrol-1-ylphenyl)-2-N,2-N-dimethylpyrrolidine-1,2-dicarboxamide. The synthesis process has been optimized to achieve high yield and purity of the compound.
科学研究应用
1-N-(4-fluoro-3-pyrrol-1-ylphenyl)-2-N,2-N-dimethylpyrrolidine-1,2-dicarboxamide has been studied for its potential applications in various fields of biomedical research, including neuroscience, cancer research, and drug discovery. In neuroscience, 1-N-(4-fluoro-3-pyrrol-1-ylphenyl)-2-N,2-N-dimethylpyrrolidine-1,2-dicarboxamide has been found to have a modulatory effect on the activity of nicotinic acetylcholine receptors, which are involved in various physiological processes, including learning and memory. In cancer research, 1-N-(4-fluoro-3-pyrrol-1-ylphenyl)-2-N,2-N-dimethylpyrrolidine-1,2-dicarboxamide has been shown to inhibit the growth of cancer cells by targeting specific molecular pathways. In drug discovery, 1-N-(4-fluoro-3-pyrrol-1-ylphenyl)-2-N,2-N-dimethylpyrrolidine-1,2-dicarboxamide has been evaluated as a potential candidate for the development of new drugs for various diseases.
属性
IUPAC Name |
1-N-(4-fluoro-3-pyrrol-1-ylphenyl)-2-N,2-N-dimethylpyrrolidine-1,2-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2/c1-21(2)17(24)15-6-5-11-23(15)18(25)20-13-7-8-14(19)16(12-13)22-9-3-4-10-22/h3-4,7-10,12,15H,5-6,11H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJTTZMXZVIKGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCCN1C(=O)NC2=CC(=C(C=C2)F)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-(4-fluoro-3-pyrrol-1-ylphenyl)-2-N,2-N-dimethylpyrrolidine-1,2-dicarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B7591019.png)


![N-[2-(oxolan-2-yl)ethyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-1-carboxamide](/img/structure/B7591052.png)

![1-[2-(Ethoxymethyl)phenyl]-3-(3-ethoxyspiro[3.3]heptan-1-yl)urea](/img/structure/B7591074.png)
![N-[4-(5-propan-2-yl-1,3-oxazol-2-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7591076.png)

![3-(2,5-dihydropyrrol-1-yl)-N-[3-[methyl(propan-2-yl)amino]phenyl]pyrrolidine-1-carboxamide](/img/structure/B7591095.png)
![1-[(2-Hydroxycyclopentyl)methyl]-3-[3-[methyl(propan-2-yl)amino]phenyl]urea](/img/structure/B7591102.png)
